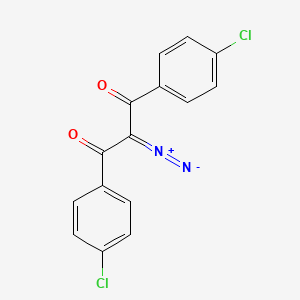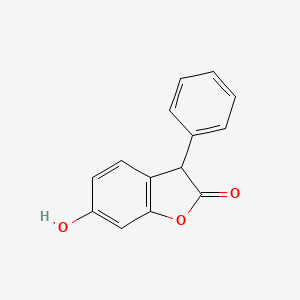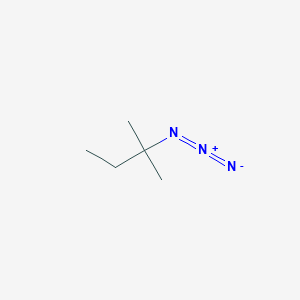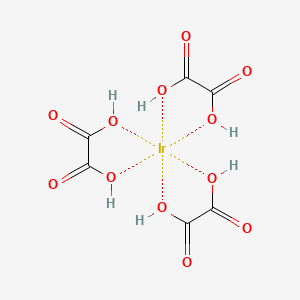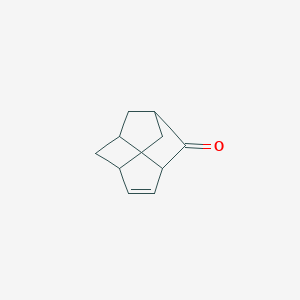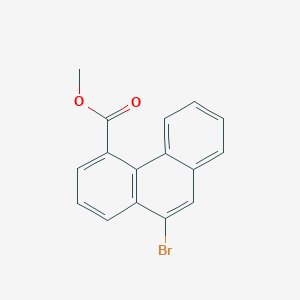
Methyl 10-bromophenanthrene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-bromophenanthrene-4-carboxylate is an organic compound with the molecular formula C16H11BrO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a methyl ester group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 10-bromophenanthrene-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 10-bromophenanthrene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-bromophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phenanthrene derivatives with different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 10-substituted phenanthrene derivatives.
Oxidation: Formation of phenanthrene-4-carboxylic acid or other oxidized products.
Reduction: Formation of 10-bromophenanthrene-4-methanol.
Aplicaciones Científicas De Investigación
Methyl 10-bromophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 10-bromophenanthrene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with a single aromatic ring.
Methyl 10-bromoanthracene-9-carboxylate: Similar polycyclic structure but with different substitution patterns.
Methyl 4-bromophenylacetate: Contains a bromine atom and ester group but with a different aromatic system.
Uniqueness
Methyl 10-bromophenanthrene-4-carboxylate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its polycyclic aromatic structure and functional groups make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
26698-23-7 |
|---|---|
Fórmula molecular |
C16H11BrO2 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
methyl 10-bromophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)13-8-4-7-12-14(17)9-10-5-2-3-6-11(10)15(12)13/h2-9H,1H3 |
Clave InChI |
QAAWHGLORDSRCA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



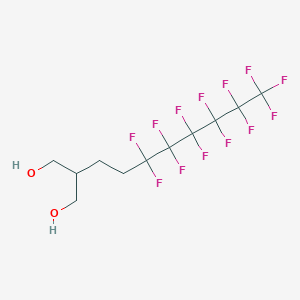

![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

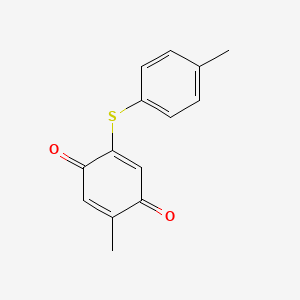
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
